

Using 2-[[4-Chlorophenyl]carbamoyl]amino}benzamide in high-throughput screening

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Compound of Interest

Compound Name: 2-[[4-Chlorophenyl]carbamoyl]amino}benzamide

Cat. No.: B3840299

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Application Note: Integration of 2-[[4-Chlorophenyl]carbamoyl]amino}benzamide in High-Throughput Screening Workflows

Scientific Rationale & Mechanism of Action

Ureidobenzamides represent a privileged and highly tractable chemical scaffold in modern drug discovery. Specifically, 2-[[4-Chlorophenyl]carbamoyl]amino}benzamide (herein referred to as Compound 1) features a critical urea linkage that facilitates bidentate hydrogen bonding within the ATP-binding hinge region of target kinases[1].

Historically, ureidobenzamide derivatives have been identified via High-Throughput Screening (HTS) as potent, selective inhibitors of Rho-associated coiled-coil forming protein kinases (ROCK1 and ROCK2)[1]. Structurally related ureidobenzamides (e.g., CAY10622) exhibit nanomolar potency against ROCK isoforms while maintaining >100-fold selectivity against off-target kinases[2].

Beyond direct kinase inhibition, o-ureidobenzamides are also utilized as synthetic intermediates in HTS libraries, as they readily undergo cyclization to form bioactive quinazoline-2,4(1H,3H)-diones[3]. In screening environments, Compound 1 serves as an ideal reference inhibitor or structural probe to validate ROCK-dependent phenotypic and biochemical assays[4].

Physicochemical Properties & Assay Formulation

Expert Insight: The integrity of HTS data is fundamentally tied to compound handling. Aromatic ureas can exhibit limited aqueous solubility and are prone to forming colloidal aggregates in aqueous buffers, leading to false-positive target inhibition via non-specific protein sequestration.

- **Stock Solutions:** Dissolve Compound 1 in 100% anhydrous DMSO to a concentration of 10 mM. Store aliquots at -20°C in desiccated conditions to prevent moisture absorption, which can precipitate the compound[1].
- **Assay Buffer Additives:** Always include a non-ionic detergent (e.g., 0.01% Triton X-100 or CHAPS) in the final aqueous assay buffer.
 - **Causality:** Detergents lower the surface tension and prevent the formation of compound aggregates, ensuring that the observed IC50 reflects true stoichiometric binding rather than physical sequestration.

Experimental Protocols: Self-Validating HTS Systems

Protocol A: Biochemical Kinase Assay (TR-FRET)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard fluorescence because the time-delayed read window eliminates interference from the intrinsic auto-fluorescence of aromatic benzamide derivatives.

Step 1: Reagent Preparation

- **Kinase Buffer:** 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

- Enzyme/Substrate Mix: 2 nM ROCK1 (or ROCK2) and 100 nM ULight-labeled generic peptide substrate.
- ATP Mix: Prepare ATP at the predetermined Michaelis constant (K_m) for the specific kinase batch (typically 10-20 μ M).
 - Causality: Running the assay at the ATP K_m balances assay sensitivity for ATP-competitive inhibitors (like ureidobenzamides) with sufficient signal robustness[1].

Step 2: Acoustic Compound Dispensing

- Using an Echo Acoustic Dispenser, transfer 50 nL of Compound 1 (from a 3-fold serial dilution DMSO source plate) into a 384-well low-volume assay plate.
- Self-Validation: Include DMSO-only wells as negative controls (0% inhibition) and a known broad-spectrum kinase inhibitor (e.g., Staurosporine) as a positive control (100% inhibition) to calculate the Z'-factor.

Step 3: Reaction Assembly & Incubation

- Add 5 μ L of the Enzyme/Substrate Mix to the assay plate. Incubate for 15 minutes at room temperature to allow compound-enzyme pre-equilibration.
- Add 5 μ L of the ATP Mix to initiate the reaction. Centrifuge at 1000 x g for 1 minute to remove bubbles.
- Incubate for 60 minutes at room temperature.

Step 4: Detection & Readout

- Add 10 μ L of Stop/Detection Buffer containing EDTA (to chelate Mg^{2+} and halt kinase activity) and Europium-labeled anti-phospho antibody.
- Incubate for 60 minutes. Read the plate on an EnVision Multilabel Reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).

Protocol B: High-Content Imaging (HCI) of Actin Cytoskeleton

Causality: To confirm that the biochemical activity translates to cellular efficacy, a phenotypic assay is required. ROCK inhibition directly causes the disassembly of actin stress fibers[4].

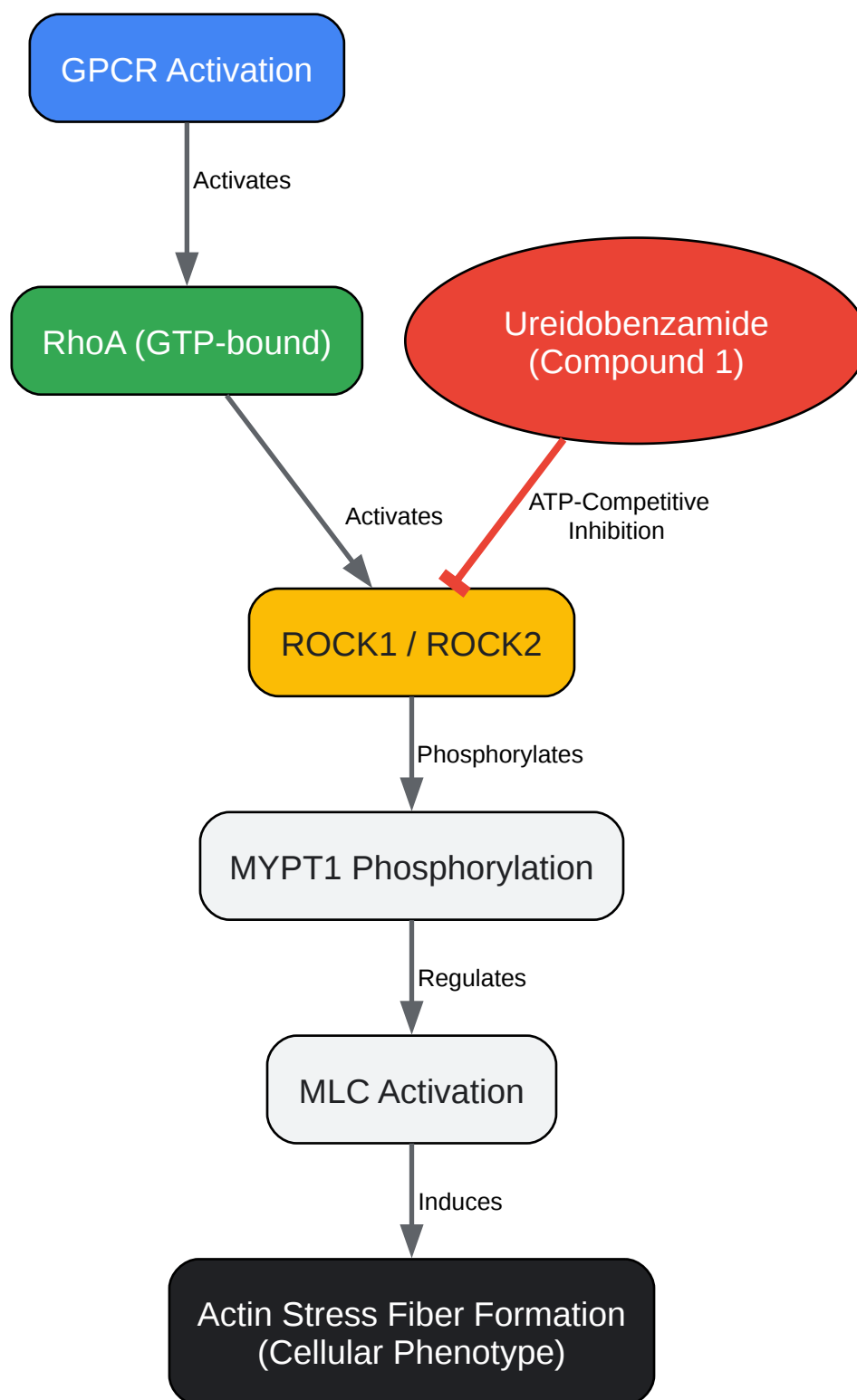
- Cell Seeding: Seed A7r5 (rat aortic smooth muscle) cells at 2,000 cells/well in a 384-well clear-bottom imaging plate. Incubate overnight at 37°C, 5% CO₂.
- Compound Treatment: Add Compound 1 (0.1 μM to 30 μM final concentration, 0.5% final DMSO). Incubate for 2 hours.
 - Causality: A 2-hour window is sufficient to observe phosphorylation-dependent cytoskeletal changes without triggering off-target cytotoxicity.
- Fixation & Staining: Fix cells with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.1% Triton X-100 for 5 minutes. Stain with Alexa Fluor 488-Phalloidin (for F-actin) and Hoechst 33342 (for nuclei) for 30 minutes.
- Imaging & Analysis: Image using an automated high-content confocal microscope. Quantify the total area and intensity of stress fibers per cell.

Data Presentation & Quality Control

A robust HTS campaign requires strict quality control metrics. The table below summarizes the expected quantitative parameters when screening ureidobenzamide-class inhibitors.

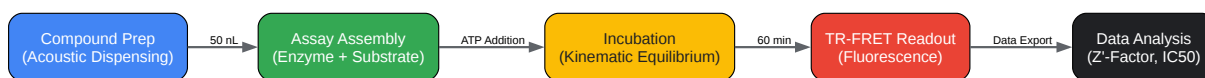
Parameter	Target Value / Range	Significance / Causality
Z'-Factor	> 0.65	Indicates excellent assay robustness and separation between positive and negative controls.
DMSO Tolerance	Up to 2% (v/v)	Ensures that the solvent required to dissolve the benzamide does not artificially inhibit the enzyme.
ROCK1 IC50	1 - 50 nM	Expected potency range for optimized ureidobenzamides[1].
Hill Slope	0.8 - 1.2	Confirms a 1:1 stoichiometric binding model. Steeper slopes (>1.5) suggest compound aggregation.

Visualizations



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Mechanism of action for ureidobenzamide inhibitors targeting the RhoA/ROCK signaling pathway.



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Step-by-step High-Throughput Screening workflow for biochemical kinase evaluation.

References

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- [3] Title: SYNTHESIS OF N3-SUBSTITUTED QUINAZOLINE-2,4-DIONES VIA C-4 AMINATION-CYCLIZATION OF ISATOIC ANHYDRIDES Source: clockss.org URL:
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- [1] Title: Hit to lead account of the discovery of bisbenzamide and related ureidobenzamide inhibitors of Rho kinase Source: nih.gov URL:

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